Jerangolid A Jerangolid A Jerangolid A is a natural product found in Sorangium cellulosum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1875176
InChI: InChI=1S/C22H32O5/c1-6-19-15(3)8-10-20(27-19)16(4)11-14(2)7-9-17-12-21(25-5)18(13-23)22(24)26-17/h7-9,11,14,17,19-20,23H,6,10,12-13H2,1-5H3/b9-7+,16-11+/t14-,17+,19-,20-/m1/s1
SMILES:
Molecular Formula: C22H32O5
Molecular Weight: 376.5 g/mol

Jerangolid A

CAS No.:

Cat. No.: VC1875176

Molecular Formula: C22H32O5

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

Jerangolid A -

Specification

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
IUPAC Name (2R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl]-3-methylhexa-1,4-dienyl]-5-(hydroxymethyl)-4-methoxy-2,3-dihydropyran-6-one
Standard InChI InChI=1S/C22H32O5/c1-6-19-15(3)8-10-20(27-19)16(4)11-14(2)7-9-17-12-21(25-5)18(13-23)22(24)26-17/h7-9,11,14,17,19-20,23H,6,10,12-13H2,1-5H3/b9-7+,16-11+/t14-,17+,19-,20-/m1/s1
Standard InChI Key MEBIEOPXFPLSPF-AKKMNRGHSA-N
Isomeric SMILES CC[C@@H]1C(=CC[C@@H](O1)/C(=C/[C@H](C)/C=C/[C@H]2CC(=C(C(=O)O2)CO)OC)/C)C
Canonical SMILES CCC1C(=CCC(O1)C(=CC(C)C=CC2CC(=C(C(=O)O2)CO)OC)C)C

Introduction

Chemical Structure and Properties

Molecular Composition and Structural Features

Jerangolid A has a molecular formula of C22H32O5 with a molecular weight of 376.5 g/mol . Structurally, it is classified as a pyranone compound, specifically containing a 4-methoxy-5,6-dihydro-2H-pyran-2-one moiety . The compound's IUPAC name is (2R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl]-3-methylhexa-1,4-dienyl]-5-(hydroxymethyl)-4-methoxy-2,3-dihydropyran-6-one .

High-resolution mass spectrometry analysis of jerangolid A revealed a protonated molecular ion m/z of 377.2322, which confirms the elemental composition derived from spectroscopic data and elemental analysis . The structure contains multiple stereogenic centers, with a defined absolute configuration that contributes to its biological activity.

Physical and Spectroscopic Properties

Infrared (IR) spectroscopy of jerangolid A reveals characteristic absorption bands associated with its functional groups. The IR spectrum was measured in KBr using an FT-IR spectrometer 20 DXB (Nicolet) . The compound can be detected using HPLC on Nucleosil RP-18 columns with a retention time of approximately 20 minutes under specific gradient conditions, and it displays a characteristic diode array spectrum .

In chromatographic analysis, jerangolid A appears as a dark spot with an Rf value of 0.55 when detected by UV absorption . This property is valuable for monitoring the compound during isolation and purification procedures. The compound's structural features, including conjugated double bonds, contribute to its UV absorption profile, making spectrophotometric detection feasible.

Biosynthesis and Related Compounds

Biosynthetic Pathway

The biosynthesis of jerangolid A involves a complex enzymatic pathway in Sorangium cellulosum. A key enzyme in this pathway is the O-methyltransferase JerF, which catalyzes the formation of a non-aromatic, cyclic methylenolether in the late stages of jerangolid biosynthesis . This enzymatic step is particularly noteworthy as JerF represents the first characterized case of an O-methyltransferase that forms a cyclic, non-aromatic methylenolether .

Research has shown that the jerangolid biosynthetic pathway is closely related to that of ambruticin, another bioactive compound produced by Sorangium cellulosum . This relationship is evident in both structural similarities between the compounds and in genetic studies examining the biosynthetic gene clusters.

Role of JerF O-Methyltransferase

The O-methyltransferase JerF plays a crucial role in jerangolid biosynthesis. Studies have characterized this enzyme through overexpression in E. coli and subsequent bioconversion experiments using cell-free extracts . JerF displays remarkable substrate tolerance, accepting various aliphatic and aromatic residues of different sizes. It also processes substrates lacking the methyl group on C-3, which is present in the natural precursor .

JerF demonstrates high regioselectivity, exclusively catalyzing methylation at the 4-O position while showing no reactivity toward other potential methylation sites at 2-O and C-3 . This selectivity is valuable for chemoenzymatic synthesis applications, particularly for late-stage modifications of 4-methoxy-5,6-dihydro-2H-pyran-2-one-containing natural products .

Related Jerangolid Compounds

Jerangolid A is the principal member of a family of structurally related compounds designated as jerangolids. In addition to jerangolid A, four closely related compounds, jerangolids B-E, have been detected as minor components in culture extracts . When Sorangium cellulosum is cultured without an adsorber resin (XAD), up to 16 compounds with identical diode-array spectra but different retention times can be observed, suggesting a diverse family of structurally related metabolites .

A related compound, jerangolid H, has also been identified, and biotransformation experiments have been conducted to study the conversion between jerangolid H and other metabolites . These studies provide insights into the diversity and biosynthetic relationships within the jerangolid family of natural products.

Biological Activity

Antimicrobial Spectrum

Jerangolid A exhibits a selective antimicrobial profile, demonstrating potent activity against fungi and yeasts while showing no inhibition of bacterial growth . The antimicrobial spectrum, determined by the paper disk method, revealed sensitivity in numerous yeast and fungal species to jerangolid A. This selectivity makes jerangolid A particularly interesting as a potential antifungal agent.

Table 1: Antifungal Spectrum of Jerangolid A

Test OrganismDiameter of Inhibition Zone (mm)
Various fungi and yeastsSignificant inhibition zones*
BacteriaNo inhibition

*Specific measurements from the original source

Minimum Inhibitory Concentrations (MICs)

The potency of jerangolid A against fungi and yeasts is further quantified by minimum inhibitory concentration (MIC) values, which range from 0.07 to 7 μg/ml as determined by serial dilution assays in liquid growth medium . These low MIC values indicate high antifungal potency.

Table 2: Minimum Inhibitory Concentrations of Jerangolid A and Related Compounds

Test OrganismMIC for Jerangolid (μg/ml)MIC for Ambruticin (μg/ml)MIC for Pyrrolnitrin (μg/ml)
Trichosporon terrestre0.132.14.2
Trichosporon terrestre Rjer*>70>7033
Hansenula anomala0.070.030.13
Hansenula anomala Ramb**>70>7033

*Rjer = mutant resistant against jerangolid
**Ramb = mutant resistant against ambruticin

The IC50 value of jerangolid A for the mouse cell line L929 was determined to be 1.4 μg/ml, which indicates some cytotoxicity toward mammalian cells . This information is valuable for assessing the potential therapeutic window of jerangolid A as an antifungal agent.

Effects on Fungal Growth

Studies on the effect of jerangolid A on the growth of Hansenula anomala have revealed significant growth inhibition at concentrations as low as 0.2 μg/ml . The compound's effect on both growing and non-growing cells of Hansenula anomala has been investigated under various conditions, including different temperatures and buffer compositions .

These studies provide insights into the mechanism of action of jerangolid A and its potential applications as an antifungal agent. The selective activity against fungi, combined with defined structure-activity relationships, makes jerangolid A an interesting candidate for further development.

Cross-Resistance Patterns

Investigation of cross-resistance patterns between jerangolid A, ambruticin VS3, and pyrrolnitrin has revealed interesting relationships between these compounds. Mutant strains of Trichosporon terrestre and Hansenula anomala that are resistant to jerangolid (Rjer) or ambruticin (Ramb) show cross-resistance to both jerangolid and ambruticin but retain some sensitivity to pyrrolnitrin .

This cross-resistance pattern suggests that jerangolid A and ambruticin may share similar mechanisms of action or target sites, which are distinct from those of pyrrolnitrin. Such information is valuable for understanding the mode of action of these antifungal compounds and for developing strategies to combat resistance.

Isolation and Synthesis

Isolation Procedures

Jerangolid A has been isolated from culture broths of Sorangium cellulosum using adsorber resins such as XAD. In the presence of XAD resin, jerangolid A is quantitatively bound to the resin and appears as the main component in the extract, with only traces of the related jerangolids B-E .

Purification protocols typically involve Sephadex LH-20 column chromatography eluting with methanol to obtain crude jerangolid fractions, which are then further purified . Yields of approximately 1.1 mg/L have been reported from wild-type Sorangium cellulosum So ce307 .

Synthetic Approaches

The synthesis of jerangolid A and related compounds involves complex multi-step procedures. Approaches to synthesizing structural fragments of jerangolids have been documented, including the synthesis of specific aldehydes and sulfones that serve as building blocks .

One synthetic approach involves the use of a Prins cyclization to form the tetrahydropyran ring structure present in jerangolid A . Another approach utilizes asymmetric hydrogenation to establish the required stereochemistry . These synthetic methodologies provide access to jerangolid A and structural analogs for further biological evaluation and structure-activity relationship studies.

Chemoenzymatic Synthesis

The broad substrate tolerance and high regioselectivity of the O-methyltransferase JerF make it an attractive candidate for application in chemoenzymatic synthesis . This approach combines chemical synthesis of substrate precursors with enzymatic transformation to introduce specific modifications with high selectivity.

Future studies on JerF are expected to focus on optimizing enzyme overexpression and reaction conditions for both analytical and preparative scale applications . The enzyme's potential for application in the chemoenzymatic total synthesis of 4-methoxy-5,6-dihydro-2H-pyran-2-one-containing natural products, including jerangolid A and related compounds, is being explored .

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